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Compound of Interest

Compound Name: 4-Fluorophenylboronic acid

Cat. No.: B116861 Get Quote

An In-depth Technical Guide to 4-Fluorophenylboronic Acid for Researchers and Drug

Development Professionals

This technical guide provides comprehensive information on 4-fluorophenylboronic acid, a

versatile reagent in organic synthesis and a key building block in the development of novel

therapeutics. This document is intended for researchers, scientists, and professionals in the

field of drug development.

Core Properties and Specifications
4-Fluorophenylboronic acid is an organoboron compound that is widely utilized in palladium-

catalyzed cross-coupling reactions. Its physical and chemical properties are summarized

below.
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Property Value

Molecular Formula C₆H₆BFO₂[1][2][3]

Molecular Weight 139.92 g/mol [1][2][3][4]

Appearance White to off-white crystalline powder[1]

Melting Point 262-265 °C[4]

CAS Number 1765-93-1[1][2][4]

Synonyms
(4-Fluorophenyl)boronic acid, p-

Fluorophenylboronic acid[2]

Synthesis and Handling
4-Fluorophenylboronic acid can be synthesized through various methods, a common one

being the reaction of a corresponding Grignard or organolithium reagent with a trialkyl borate

followed by hydrolysis. A general procedure for the synthesis of a substituted phenylboronic

acid involves the protection of reactive groups, followed by a lithium-halogen exchange,

reaction with trimethyl borate, and subsequent acidic hydrolysis.[5][6]

Storage and Handling: Store in a cool, dry place at 0-8 °C.[1] The compound is moisture-

sensitive and should be handled under an inert atmosphere.

Applications in Research and Development
4-Fluorophenylboronic acid is a crucial reagent in several areas of chemical and

pharmaceutical research:

Suzuki-Miyaura Cross-Coupling Reactions: It is extensively used to form carbon-carbon

bonds, a fundamental transformation in the synthesis of complex organic molecules,

including active pharmaceutical ingredients (APIs).[1] The fluorine substituent can influence

the electronic properties and reactivity of the molecule.

Pharmaceutical Development: This compound serves as a key intermediate in the synthesis

of various pharmaceuticals, particularly in the development of drugs targeting cancer and

other diseases.[1] Boronic acid derivatives are being explored as enzyme inhibitors.
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Materials Science: It plays a role in the development of advanced materials such as

polymers and nanomaterials due to its unique electronic and structural properties.[1][6]

Bioconjugation and Sensors: The ability of boronic acids to reversibly bind with diols makes

them valuable in bioconjugation techniques and for the development of sensors, for

example, for glucose monitoring.[1][5]

Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 4-
fluorophenylboronic acid with an aryl bromide.

Materials:

4-Fluorophenylboronic acid

Aryl bromide (e.g., 1-bromo-4-fluorobenzene)

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos)

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, THF, or toluene)

Inert gas (Argon or Nitrogen)

Standard laboratory glassware for inert atmosphere reactions, workup, and purification.

Procedure:

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 4-
fluorophenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium

catalyst (e.g., 2-5 mol%), and the base (2.0 equivalents).

Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is

1,4-dioxane and water (e.g., in a 4:1 ratio).
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Degassing: Sparge the reaction mixture with an inert gas for 10-15 minutes to remove any

dissolved oxygen.

Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C with

vigorous stirring. The optimal temperature and reaction time will depend on the specific

substrates and catalyst system used.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an

organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over

anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced

pressure.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization to obtain the desired biaryl product.[7]

Workflow Diagram for Suzuki-Miyaura Coupling
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Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Involvement in Biological Signaling Pathways
While 4-fluorophenylboronic acid itself is primarily a synthetic intermediate, its parent

compound, phenylboronic acid (PBA), has been shown to impact key signaling networks

involved in cancer cell migration.[8][9] Specifically, PBA has been found to inhibit the Rho

family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets in

metastatic prostate cancer cells.[8][9] This suggests that boronic acid-containing compounds

could be developed as potential therapeutics that target cancer cell motility.
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Simplified Rho GTPase Signaling Pathway and Inhibition
by Phenylboronic Acid
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Click to download full resolution via product page

Caption: Inhibition of the Rho GTPase signaling pathway by phenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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